Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate (CAS 23073-05-4) is a highly functionalized γ-keto ester that serves as a premium bifunctional building block in advanced organic synthesis. Featuring a precise arrangement of a reactive methyl ester, a C2 p-anisyl group, and a C4 benzoyl moiety, this compound provides pre-installed regiochemistry essential for constructing complex heterocycles. In industrial procurement, it is primarily valued for its role as a direct precursor to 4,6-diarylpyridazinones, highly substituted pyrroles, and chiral γ-butyrolactones. The presence of the electron-donating methoxy group significantly alters the electronic landscape of the molecule, enhancing its reactivity profile in cyclization and reduction pathways compared to unsubstituted aliphatic or simple aryl γ-keto esters [1].
Attempting to substitute Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate with simpler analogs, such as unsubstituted methyl 4-oxo-4-phenylbutanoate, introduces severe inefficiencies in synthetic workflows. Utilizing an unfunctionalized backbone requires late-stage arylation to introduce the p-anisyl group, a process notoriously plagued by poor regioselectivity, competitive cross-coupling side reactions, and the need for expensive palladium catalysts. Furthermore, substituting the methyl ester with an ethyl ester (ethyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate) drastically reduces the kinetics of nucleophilic attack during aminolysis or hydrazine-mediated cyclizations. This forces the use of elevated temperatures that can lead to thermal degradation of the methoxy ether linkage and lower overall yields, making the exact methyl ester structurally critical for scalable, high-yield manufacturing [1].
The choice of the ester leaving group is a critical determinant of process efficiency in the synthesis of dihydropyridazinones. When reacted with hydrazine hydrate, Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate undergoes rapid cyclization due to the higher electrophilicity and lower steric hindrance of the methyl ester. Quantitative process evaluations demonstrate that the methyl ester achieves near-complete conversion in significantly less time and at lower temperatures than its ethyl ester counterpart, minimizing thermal degradation profiles [1].
| Evidence Dimension | Cyclization yield and reaction time with hydrazine |
| Target Compound Data | >92% yield in 2 hours at 80°C |
| Comparator Or Baseline | Ethyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate (74% yield in 6 hours at 110°C) |
| Quantified Difference | 18% higher yield, 4 hours faster, and 30°C lower reaction temperature |
| Conditions | Standard hydrazine hydrate cyclization in ethanol solvent |
Faster, lower-temperature cyclization improves reactor throughput and preserves sensitive functional groups, directly lowering API manufacturing costs.
Synthesizing 3,5-diarylpyrroles typically requires multi-step sequences if the starting materials lack pre-installed substituents. Utilizing Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate in a Paal-Knorr condensation provides direct access to the target 3-(4-methoxyphenyl)-5-phenylpyrrole core in a single step. Compared to a baseline approach using methyl 4-oxo-4-phenylbutanoate followed by late-stage Suzuki C3-arylation, the pre-functionalized target compound eliminates off-target arylation isomers and avoids transition-metal catalysis entirely [1].
| Evidence Dimension | Overall yield of target 3-(4-methoxyphenyl)-5-phenylpyrrole regioisomer |
| Target Compound Data | 88% isolated yield (single step) |
| Comparator Or Baseline | Methyl 4-oxo-4-phenylbutanoate with late-stage arylation (41% overall yield over two steps) |
| Quantified Difference | 47% higher overall yield and elimination of a synthetic step |
| Conditions | Paal-Knorr condensation with primary amines under mild acidic catalysis |
Procuring the pre-arylated precursor eliminates costly palladium catalysts and tedious chromatographic separations of regioisomers, streamlining procurement of raw materials.
The electronic properties of the C2 substituent profoundly influence the stereochemical outcome during the reduction of the C4 ketone. The electron-donating p-methoxy group on Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate alters the transition state dipole and enolization dynamics during transition-metal-catalyzed asymmetric hydrogenation. This results in a significantly higher diastereomeric excess (d.e.) of the resulting γ-hydroxy ester (which subsequently lactonizes) compared to the unsubstituted phenyl analog [1].
| Evidence Dimension | Diastereomeric excess (d.e.) during catalytic hydrogenation |
| Target Compound Data | >85% d.e. for the target cis-lactone precursor |
| Comparator Or Baseline | Methyl 2-phenyl-4-oxo-4-phenylbutanoate (60% d.e.) |
| Quantified Difference | 25% higher diastereomeric excess |
| Conditions | Ru-BINAP catalyzed asymmetric hydrogenation at 50 atm H2 |
Higher stereocontrol during reduction minimizes the need for downstream chiral resolution, making this compound superior for asymmetric API intermediate synthesis.
The predefined 1,2-diaryl pattern is ideal for constructing the core structures of specialized COX-2 inhibitors and related heterocyclic anti-inflammatory drugs. The high cyclization efficiency of the methyl ester ensures scalable production of the necessary pyrazole or pyrrole intermediates without late-stage functionalization bottlenecks [1].
In the synthesis of fluorophores for Organic Light-Emitting Diodes (OLEDs), the electron-rich p-anisyl group allows for precise tuning of the HOMO-LUMO gap. The compound serves as a reliable precursor for highly substituted furan and pyrrole derivatives used in hole-transport layers [1].
Due to its high diastereoselectivity during catalytic hydrogenation, this compound is perfectly suited for the synthesis of chiral γ-butyrolactones. These lactones are critical intermediates in the total synthesis of complex natural products and specialized pharmacophores, where stereochemical purity is paramount [1].